![molecular formula C25H22ClN3O2 B2844077 1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 883632-15-3](/img/structure/B2844077.png)
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Polyimide Synthesis and Properties
Research demonstrates the synthesis of soluble and thermally stable polyimides utilizing unsymmetrical diamine monomers containing pendant groups like triaryl imidazole, indicating potential for creating materials with high thermal stability and solubility in polar solvents. Such polyimides exhibit excellent solubility, high glass transition temperatures, and stability up to temperatures above 300°C, depending on the monomer used (Ghaemy & Alizadeh, 2009).
Novel Disinfection By-products Identification
In the context of environmental chemistry, studies have identified novel disinfection by-products including chlorinated benzoquinone and phenyl benzoquinones during the chlorination treatment of certain UV filters in swimming pool water. This research underscores the transformation characteristics and potential ecological and health risks of such compounds in water treatment processes (Sun et al., 2019).
Catalytic Activity and Synthesis of Complex Molecules
Investigations into the synthesis of complex molecules like pyrido[1,2-a]benzimidazole derivatives reveal the efficiency of novel multicomponent reactions. These studies demonstrate the potential for synthesizing polysubstituted benzimidazoles, which have implications in medicinal chemistry for developing new therapeutic agents (Yan et al., 2009).
Anticancer and Antimicrobial Agent Development
Research into the synthesis of novel compounds with potential anticancer and antimicrobial activities highlights the quest for new biologically potent molecules. Studies on compounds incorporating oxazole, pyrazoline, and pyridine demonstrate significant potential against cancer cell lines and pathogenic strains, underscoring the importance of chemical synthesis in drug discovery (Katariya et al., 2021).
Immunostimulatory Activity
Explorations into the immunostimulatory activity of specific compounds, such as those containing benzimidazole-acetic acid structures, reveal their potential to enhance anti-tumor immune responses. This area of research may offer insights into the development of compounds that can improve the effectiveness of cancer immunotherapy by stimulating the body's immune response to tumor cells (Tagliabue et al., 1978).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c26-19-7-6-8-20(16-19)29-17-18(15-24(29)30)25-27-22-11-4-5-12-23(22)28(25)13-14-31-21-9-2-1-3-10-21/h1-12,16,18H,13-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCKJOWCNOUQOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)
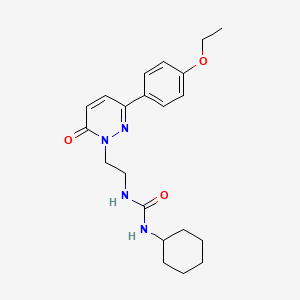
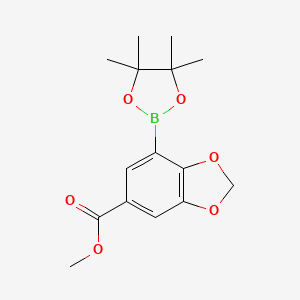
![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)
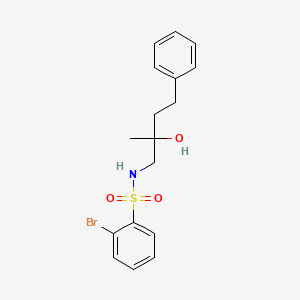
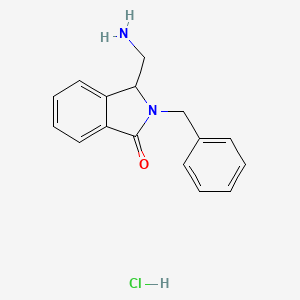
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
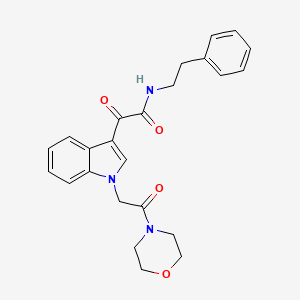
![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2844011.png)
![2-[4-(Trifluoromethyl)pyrimidin-2-yl]propan-2-amine hydrochloride](/img/structure/B2844014.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2844015.png)
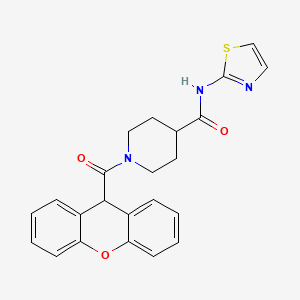
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2844017.png)